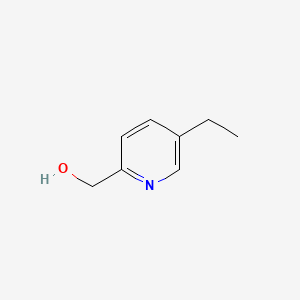

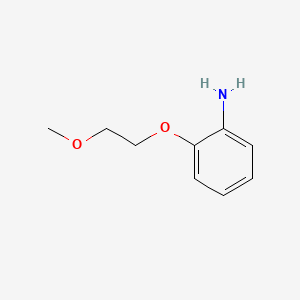

2-(2-Methoxyethoxy)aniline

Übersicht

Beschreibung

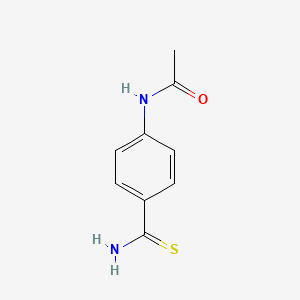

2-(2-Methoxyethoxy)aniline is a chemical compound that is a derivative of aniline, where the aniline hydrogen atom is substituted with a 2-methoxyethoxy group. This substitution can significantly alter the chemical and physical properties of the molecule compared to aniline itself.

Synthesis Analysis

The synthesis of substituted anilines, such as this compound, often involves multi-step chemical reactions. For example, a related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0% . Although this is not the exact compound , it provides insight into the complexity of synthesizing substituted anilines.

Molecular Structure Analysis

The molecular structure of substituted anilines can be characterized using various spectroscopic techniques. For instance, computational modeling has been used to study the structure of N-(methoxysalicylidene) anilines, which are related to this compound . These studies include quantum chemical computations using Density Functional Theory to optimize the structures and predict infrared, nuclear magnetic resonance, and ultraviolet spectra, which are then compared to experimental data to confirm the molecular structure.

Chemical Reactions Analysis

Substituted anilines can undergo various chemical reactions, including polymerization. The electropolymerization of 2-methoxyaniline (MOA), a compound similar to this compound, has been studied, revealing that the polymerization kinetics and the resulting polymer structure are dependent on the monomer concentration . Additionally, the copolymerization of aniline with o-methoxyaniline has been investigated, showing that the electrochemical growth of the resulting copolymer depends on the initial amount of o-methoxyaniline present in the solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted anilines can vary widely. For example, a poly(2-methoxy aniline) Sn(II)silicate carbon nanotubes composite synthesized by the sol-gel method exhibited high electrical conductivity in the range of 2–3 S cm^-1 and was found to be highly selective for Hg^2+ ions . The polymerization of 2-methoxyaniline in a water/pentane biphasic system resulted in the formation of water-soluble oligomers and insoluble polymeric products, which could be prepared as thin films or micrometer-sized spherical particles . The kinetics of the oxidative chemical homopolymerization of 2-methoxyaniline was studied using 1H NMR spectroscopy, revealing longer induction and propagation times compared to aniline due to steric hindrance from the methoxy substituent .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(2-Methoxyethoxy)aniline derivatives, specifically aromatic epoxy monomers like AEM1 and AEM2, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds show a high degree of inhibition efficiency, with AEM2 exhibiting a slightly higher effectiveness than AEM1. The interaction between these molecules and the metal surface has been analyzed using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations (Dagdag et al., 2019).

Electrochemomechanical Properties

Copolymers of aniline and 2-methoxyaniline have been synthesized and analyzed for their electrochemomechanical behavior. These copolymers exhibit volume changes caused by redox switching in acidic and perchloric acid media. The research indicates that the electrochemomechanical properties are dependent on the polymer composition and the electrolyte anion, highlighting potential applications in mechanical devices (Armada et al., 2009).

Dielectric Relaxation Phenomenon

The interaction between aniline and 2-alkoxyethanols, including 2-methoxyethanol, in non-polar solvents has been studied. The research focuses on the dielectric relaxation times and the strength of hydrogen bond formation. This study contributes to understanding the molecular interactions in such mixtures, which can be important for various applications in chemistry and materials science (Basha, 2017).

Conductive Polymers

The synthesis of highly soluble conductive polyanilines from aniline derivatives, including this compound, has been explored. The resultant polymers exhibit significant solubility in both organic solvents and water, which could be advantageous for various applications in nanotechnology and electronics (Xu et al., 2014).

Electropolymerization Studies

Studies on the electropolymerization of 2-methoxyaniline have shown that the products' structure and properties depend on the monomer concentration. This research provides insights into the polymerization kinetics and the potential for developing redox-type polymers with specific properties (Viva et al., 2002).

Oxidation Reactions

Research on the oxidation of aniline and other primary aromatic amines, including substituted anilines, by manganese dioxide has been conducted. This study is significant for understanding the redox reactions of these compounds in environmental contexts, such as soil and water systems (Laha & Luthy, 1990).

Fenton-Like Oxidation

Evaluation of Fenton-like oxidation for degrading hazardous methoxyanilines in aqueous solutions, including 2-Methoxyaniline, has been conducted. This research is relevant for wastewater treatment and environmental remediation processes (Chaturvedi & Katoch, 2020).

Safety and Hazards

2-(2-Methoxyethoxy)aniline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification system . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVZNGYEHJHVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993607 | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72806-66-7 | |

| Record name | 2-(2-Methoxyethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72806-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072806667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)

![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)